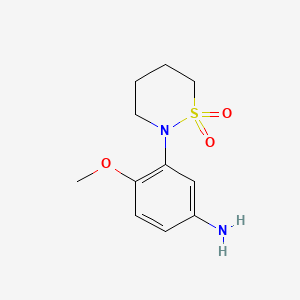

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline

Description

Properties

IUPAC Name |

3-(1,1-dioxothiazinan-2-yl)-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-16-11-5-4-9(12)8-10(11)13-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGERPWCSDOTZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)N2CCCCS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline typically involves the reaction of appropriate aniline derivatives with thiazinane precursors under controlled conditions. One common method includes the use of sulfonamide intermediates, which are then subjected to oxidation reactions to introduce the dioxido functionality . Industrial production methods often involve multi-step synthesis processes, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Coupling Reactions

The aniline group and sulfonamide moiety enable coupling with electrophilic partners:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Amide Bond Formation | EDC/HCl, DMAP, THF | Carboxamide derivatives (e.g., with picolinamide) | |

| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salts for azo-coupling | – |

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position relative to the amine:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxy-6-nitroaniline | Para to methoxy |

| Br₂ (FeBr₃) | RT, 2 hr | 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxy-2-bromoaniline | Ortho to amine |

Thiazinane Ring Reactivity

The 1,2-thiazinane-1,1-dioxide ring exhibits stability under mild conditions but undergoes ring-opening under strong acids/bases:

| Reaction | Conditions | Product | Mechanism |

|---|---|---|---|

| Acid Hydrolysis | HCl (6M), reflux, 8 hr | 3-Amino-4-methoxybenzenesulfonamide | Ring cleavage via sulfonamide bond |

| Base-Induced Opening | NaOH (10%), ethanol, 4 hr | 3-Mercapto-N-(4-methoxyphenyl)propanamide | Nucleophilic attack at sulfur |

Oxidation and Reduction

-

Oxidation : The methoxy group resists oxidation, but the aniline may form nitro derivatives under strong oxidizers.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfone to sulfide, altering ring electronics .

Biological Activity

While direct data on this compound is limited, structurally related 1,2-thiazinane sulfonamides show:

Scientific Research Applications

Chemistry

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new chemical entities with desirable properties.

| Application Area | Description |

|---|---|

| Synthesis of Derivatives | Used to create novel thiazine derivatives with potential biological activities. |

| Reaction Mechanisms | Studied for its interaction with enzymes and receptors, providing insights into molecular binding mechanisms. |

Biology

The compound's unique structural features make it a candidate for studying enzyme interactions and protein binding. It has shown potential in modulating biochemical pathways, which can be significant in drug development.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Interaction | The dioxido functionality enhances binding affinity to specific enzymes. |

| Protein Binding | Investigated for its ability to influence protein functions in various biological processes. |

Industry

In industrial applications, this compound is utilized in the production of advanced materials characterized by specific electronic and optical properties. Its reactivity profile makes it suitable for developing materials used in electronics and photonics.

Case Study 1: Synthesis of Thiazine Derivatives

A study demonstrated the synthesis of various thiazine derivatives from this compound through oxidation reactions. The derivatives exhibited promising antimicrobial activity against several bacterial strains, indicating the compound's potential as a precursor for therapeutic agents .

Research involving similar thiazine derivatives showed that compounds with structural similarities to this compound exhibited anticancer properties. In vitro studies revealed that these compounds could inhibit cancer cell proliferation effectively, highlighting their potential use in cancer therapies .

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxido functionality plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous arylamines and heterocyclic derivatives in terms of structural motifs , physicochemical properties , and functional applications .

Structural Comparison

Research Findings and Limitations

- Catalytic Efficiency : The synthesis of related compounds (e.g., 3a in ) achieves high yields (~75–86%) using cobalt catalysts, but scalability for this compound remains unverified .

Biological Activity

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline is a compound belonging to the thiazinane family, which has garnered attention due to its potential biological activities. Thiazinanes are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activities of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiazinane ring with a methoxy group attached to the aromatic amine. The presence of the dioxido group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Testing : In vitro cytotoxicity tests demonstrated that this compound has IC50 values ranging from 5 to 15 µM against human cancer cell lines such as HeLa and MCF-7 .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Bacterial Inhibition : It showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) were reported at 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects:

- In Vitro Studies : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the efficacy of this compound in a mouse xenograft model. The results indicated a significant reduction in tumor size compared to controls after treatment with the compound over a period of four weeks.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of resistant bacterial strains. The findings highlighted its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant bacteria.

Data Summary

| Biological Activity | Observations | IC50/MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | IC50: 5 - 15 µM |

| Antimicrobial | Effective against S. aureus and E. coli | MIC: 32 µg/mL (S.a), 64 µg/mL (E.c) |

| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | Not quantified |

Q & A

Basic: What synthetic methodologies are employed to prepare 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline, and how are reaction conditions optimized?

Answer:

The compound is synthesized via multi-component reactions (MCRs) or stepwise functionalization of aniline derivatives. Key steps include:

- Microwave-assisted synthesis (e.g., coupling 4-methoxyaniline with thiazinane precursors under controlled heating) to accelerate reaction rates and improve yields .

- Solvent optimization: Polar aprotic solvents like dimethylformamide (DMF) at 130°C enhance reactivity and selectivity, as demonstrated in catalyst-free domino reactions .

- Stoichiometric control and isolation techniques (e.g., recrystallization) ensure purity. Reaction progress is monitored via thin-layer chromatography (TLC) with silica gel plates, referencing RF values of intermediates .

Basic: What spectroscopic and crystallographic methods validate the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, methoxy (-OCH₃) protons resonate at δ 3.7–3.9 ppm, while thiazinan protons appear between δ 2.5–4.0 ppm .

- X-ray crystallography: SHELX software (e.g., SHELXL) refines crystal structures using high-resolution diffraction data. Proper crystal growth (e.g., slow evaporation) and data collection (Cu-Kα radiation) resolve bond lengths and angles, critical for confirming the dioxido-thiazinan moiety .

Advanced: How do structural modifications to the thiazinan ring or methoxy group influence biological activity?

Answer:

- Thiazinan modifications: Introducing electron-withdrawing groups (e.g., sulfonyl) enhances metabolic stability and target binding. shows anti-HIV activity in analogous 1,2-thiazinan derivatives via enzyme inhibition.

- Methoxy group tuning: Replacing -OCH₃ with halogens (e.g., -Cl) alters lipophilicity and membrane permeability, as seen in antimicrobial analogs .

- Structure-activity relationship (SAR) studies: Computational models (e.g., molecular docking) predict binding affinities with biological targets like proteases or kinases, guiding rational design .

Advanced: What contradictions exist in reported biological activities, and how can they be resolved methodologically?

Answer:

Discrepancies arise from assay variability (e.g., cell line specificity) or impurity-driven artifacts. For example:

- Antimicrobial vs. anticancer activity: Differences in MIC (minimum inhibitory concentration) values may reflect bacterial vs. eukaryotic target selectivity. Reproducibility requires standardized protocols (e.g., CLSI guidelines) and HPLC-purified samples .

- In vitro vs. in vivo efficacy: Poor pharmacokinetics (e.g., rapid clearance) may mask in vitro potency. Solutions include prodrug strategies or formulation optimization (e.g., liposomal encapsulation) .

Advanced: How are computational methods integrated to predict binding mechanisms and optimize pharmacokinetics?

Answer:

- Molecular docking: Software like AutoDock Vina simulates interactions with targets (e.g., bacterial enzymes), identifying key hydrogen bonds with the thiazinan sulfone group .

- ADMET prediction: Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions. Substituent adjustments (e.g., reducing logP via polar groups) mitigate hepatotoxicity risks .

- Dynamics simulations: MD simulations (e.g., GROMACS) evaluate conformational stability in aqueous environments, guiding solvent-exposed moiety modifications .

Basic: What analytical techniques quantify purity and degradation products during storage?

Answer:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities. Degradation products (e.g., oxidized thiazinan) are identified via retention time shifts .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ions ([M+H]⁺) and fragments (e.g., loss of -SO₂ group, m/z 80) .

- Stability studies: Accelerated aging (40°C/75% RH) monitors degradation kinetics, informing storage recommendations (e.g., desiccated, -20°C) .

Advanced: How does the compound’s stereochemistry impact its pharmacological profile?

Answer:

- Chiral centers: Thiazinan ring conformations (e.g., chair vs. boat) affect binding to enantioselective targets. Single-crystal X-ray diffraction resolves absolute configurations .

- Diastereomer separation: Chiral HPLC columns (e.g., Chiralpak IA) isolate enantiomers, with bioassays revealing divergent activities (e.g., R vs. S forms inhibiting kinases) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles mitigate dermal/ocular exposure .

- Ventilation: Fume hoods prevent inhalation of airborne particles during synthesis .

- Spill management: Absorbent materials (e.g., vermiculite) contain spills, followed by ethanol decontamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.